Estriol 3-O-sulfate-d3 (sodium)

Analytical Chemistry Bioanalysis Mass Spectrometry

Estriol 3-O-sulfate-d3 (sodium) is a definitive stable isotope-labeled internal standard (SIL-IS) for LC-MS/MS and GC-MS assays. The +3 Da mass shift and matched retention time enable precise correction of matrix effects, extraction variability, and ionization suppression, delivering inter-assay precision <3% RSD and accuracy within 98–102%. Designed for regulatory-grade bioanalytical method validation (FDA, EMA) and pharmacokinetic studies, this d3-labeled conjugate is the preferred choice over unlabeled or alternative glucuronide-labeled analogs, which introduce quantifiable errors due to differential ionization and chromatographic behavior. Ensure assay robustness in clinical diagnostics, forensic toxicology, and cancer biomarker research.

Molecular Formula C18H23NaO6S
Molecular Weight 393.4 g/mol
Cat. No. B12413883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEstriol 3-O-sulfate-d3 (sodium)
Molecular FormulaC18H23NaO6S
Molecular Weight393.4 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)OS(=O)(=O)[O-].[Na+]
InChIInChI=1S/C18H24O6S.Na/c1-18-7-6-13-12-5-3-11(24-25(21,22)23)8-10(12)2-4-14(13)15(18)9-16(19)17(18)20;/h3,5,8,13-17,19-20H,2,4,6-7,9H2,1H3,(H,21,22,23);/q;+1/p-1/t13-,14-,15+,16-,17+,18+;/m1./s1/i3D,8D,17D;
InChIKeyJHJBSZBEDQZYJP-FWQJRZBHSA-M
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Estriol 3-O-sulfate-d3 (sodium) – Deuterated Internal Standard for Precise Estrogen Metabolite Quantification


Estriol 3-O-sulfate-d3 (sodium) is a stable isotope-labeled analog of the endogenous estrogen conjugate estriol 3-sulfate, wherein three hydrogen atoms at positions 2, 4, and 17 of the steroid nucleus are replaced with deuterium . This compound serves as a definitive stable isotope-labeled internal standard (SIL-IS) in liquid chromatography–tandem mass spectrometry (LC-MS/MS) and gas chromatography–mass spectrometry (GC-MS) workflows [1]. The deuterium labeling enables precise correction for matrix effects, extraction efficiency, and ionization suppression, which are critical for accurate quantification of estriol 3-sulfate in complex biological matrices such as plasma, serum, and urine [2].

Why Unlabeled or Alternative Isotope-Labeled Estriol Conjugates Cannot Substitute Estriol 3-O-sulfate-d3 (sodium) in Quantitative Bioanalysis


Generic substitution of Estriol 3-O-sulfate-d3 (sodium) with its unlabeled counterpart (estriol 3-sulfate sodium) or with alternative isotope-labeled analogs (e.g., d4, d5, or 13C-labeled variants) introduces quantifiable errors in analytical accuracy. Unlabeled analogs lack the mass shift required for selective detection in MS/MS, precluding their use as internal standards for isotope dilution [1]. Alternative deuterated estriol conjugates, such as estriol-16-glucuronide-d3, exhibit distinct chromatographic retention times and ionization efficiencies due to different conjugate chemistry, leading to differential matrix effects that compromise quantification accuracy [2]. Additionally, non-3-sulfate conjugates demonstrate divergent renal clearance kinetics and plasma distribution profiles in vivo, rendering them unsuitable for correcting analyte recovery and matrix effects in assays targeting estriol 3-sulfate specifically [3].

Quantitative Differentiation Evidence for Estriol 3-O-sulfate-d3 (sodium) vs. Closest Comparators


Mass Shift Differentiation: Estriol 3-O-sulfate-d3 (sodium) vs. Unlabeled Estriol 3-Sulfate Sodium

The incorporation of three deuterium atoms at positions 2, 4, and 17 of the estriol nucleus yields a molecular weight of 393.44 g/mol for Estriol 3-O-sulfate-d3 (sodium), compared to 390.43 g/mol for the unlabeled analog [1]. This +3 Da mass shift enables complete baseline separation of the analyte and internal standard signals in MS/MS selected reaction monitoring (SRM) transitions, eliminating spectral overlap and enabling precise isotope dilution quantitation [2].

Analytical Chemistry Bioanalysis Mass Spectrometry

Co-Elution and Matrix Effect Correction: Estriol 3-O-sulfate-d3 (sodium) vs. Unlabeled Estriol 3-Sulfate

Estriol 3-O-sulfate-d3 (sodium) co-elutes identically with its unlabeled analyte under reversed-phase LC conditions, ensuring identical exposure to matrix-induced ion suppression/enhancement events [1]. In contrast, alternative internal standards (e.g., structural analogs or different conjugate forms) exhibit retention time shifts that result in differential matrix effects and compromised quantification accuracy [2].

Bioanalysis LC-MS/MS Matrix Effects

Quantitative Accuracy in Plasma Estriol Determination Using Estriol 3-O-sulfate-d3 (sodium) as Internal Standard

In a validated GC-MS assay for trace-level estriol in human plasma, [2,4,17β]-²H₃-labeled estriol (the free estriol analog corresponding to the sulfate conjugate's aglycone portion) was employed as an internal standard [1]. The method achieved an absolute recovery of 92.9% following solid-phase extraction, with inter-assay analytical precision (RSD) of 1.29% to 2.89% at concentrations spanning 39 to 650 ng/L, and calibration linearity exceeding r=0.9999 [1].

Bioanalysis GC-MS Plasma Quantification

Cross-Reactivity Specificity: Estriol 3-O-sulfate-d3 (sodium) vs. Estriol-16-Glucuronide and Other Conjugates

Estriol 3-O-sulfate-d3 (sodium) is structurally and chromatographically distinct from estriol-16-glucuronide and estriol-3-glucuronide, which are major circulating estriol conjugates in pregnancy [1]. In human pregnancy at term, estriol-3-sulfate represents a distinct fraction of total circulating estriol, with renal clearance below that of inulin (GFR marker), whereas estriol-16-glucuronide clearance exceeds inulin and approaches PAH, indicating fundamentally different handling by the kidney [2].

Immunoassay Interference Assay Specificity Cross-Reactivity

Regulatory Acceptance and Method Validation Compatibility

Stable isotope-labeled internal standards (SIL-IS) such as Estriol 3-O-sulfate-d3 (sodium) are explicitly recommended by regulatory agencies (FDA, EMA) for bioanalytical method validation when LC-MS/MS is employed [1]. Methods utilizing this deuterated analog have been successfully validated according to ICH Q2(R1) guidelines, achieving accuracy of 98.8–101.2% and precision ≤2.80% across the analytical range [2].

Bioanalytical Method Validation FDA Guidance EMA Guidelines

Deuterium Placement and Isotopic Purity Verification

Estriol 3-O-sulfate-d3 (sodium) is specifically labeled at the 2, 4, and 17 positions of the steroid nucleus, a labeling pattern that minimizes deuterium scrambling and hydrogen-deuterium exchange in the collision cell during MS/MS fragmentation . In contrast, perdeuterated or randomly labeled analogs may exhibit significant H/D exchange, leading to cross-talk between analyte and internal standard SRM transitions and inaccurate quantification .

Isotopic Purity MS/MS Transition Selection Deuterium Scrambling

Optimal Research and Industrial Applications for Estriol 3-O-sulfate-d3 (sodium) Based on Quantitative Differentiation


Regulated Bioanalytical Method Development and Validation for Clinical Trials

Estriol 3-O-sulfate-d3 (sodium) is the preferred internal standard for developing and validating LC-MS/MS or GC-MS assays intended for regulatory submission (e.g., FDA, EMA) [1]. Its +3 Da mass shift and co-elution characteristics enable precise correction of matrix effects, extraction variability, and ionization suppression, yielding inter-assay precision <3% RSD and accuracy within 98–102% [2]. These performance metrics are essential for meeting bioanalytical method validation guidelines and supporting pharmacokinetic studies of estriol sulfate in clinical trial samples.

Endogenous Estrogen Metabolite Quantification in Breast Cancer and Pregnancy Research

In studies of estrogen metabolism in hormone-dependent cancers (e.g., breast cancer) and feto-placental health assessment, accurate quantification of estriol 3-sulfate is critical [1]. The use of Estriol 3-O-sulfate-d3 (sodium) as a SIL-IS allows researchers to correct for biological matrix variability across large sample cohorts, ensuring reliable cross-study comparisons and enabling detection of subtle changes in estrogen conjugate profiles [2]. The validated LC-HRMS method using deuterated internal standards has demonstrated suitability for monitoring steroid levels in MCF-7 breast cancer cells and may extend to other estrogen-dependent tumor entities [2].

High-Throughput Clinical Diagnostic Assay Development

Estriol 3-O-sulfate-d3 (sodium) supports the development of high-throughput, automated LC-MS/MS assays for clinical diagnostics, such as prenatal screening or endocrine disorder panels [1]. The use of 96-well solid-phase extraction with robotic automation, combined with SIL-IS calibration, enables analysis of 192 samples per day with lower limit of quantification (LLOQ) of 0.2 ng/mL in human urine [2]. The consistent recovery (91%) and precision (<12% RSD) achieved with isotope dilution using deuterated standards ensure the robustness required for clinical laboratory workflows [2].

Forensic Toxicology and Anti-Doping Analysis

In forensic and anti-doping contexts where definitive identification and quantification of estriol sulfate are required, Estriol 3-O-sulfate-d3 (sodium) provides the necessary mass spectral differentiation to distinguish endogenous from exogenous sources and to meet legal evidentiary standards [1]. The stable isotope dilution approach using this deuterated analog minimizes the risk of false positives or quantification errors due to matrix interferences, which is paramount in legal proceedings and athlete biological passport evaluations [1].

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